molecular formula C19H13FN4OS B2961212 3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1111316-39-2

3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No.: B2961212
CAS No.: 1111316-39-2
M. Wt: 364.4
InChI Key: ZILLJDOFVHLIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a novel chemical entity designed for research use. This compound features a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatility and presence in compounds with diverse biological activities . The structure is further elaborated with fluorophenyl and pyridazine-thio-methyl substituents, making it a compelling candidate for probing new biological targets and signaling pathways. Potential Research Applications & Value While the specific biological profile of this compound is under investigation, its molecular architecture suggests significant potential in several research areas. The 1,2,4-oxadiazole ring is a common pharmacophore in compounds studied for their antitubulin activity, which is a validated mechanism for anticancer drug development . Researchers can utilize this compound to explore its effects on tubulin polymerization and its cytotoxicity against various cancer cell lines. Furthermore, structurally similar 1,2,4-oxadiazole derivatives have been identified as potent activators of the Nrf2-ARE pathway, which plays a central role in cellular defense against oxidative stress and is a target for neurodegenerative disease research . This compound may serve as a valuable tool for studying neuroprotection in models of conditions like Parkinson's disease. Handling & Compliance This product is labeled 'For Research Use Only'. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment and should refer to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-15-8-6-14(7-9-15)19-21-17(25-24-19)12-26-18-11-10-16(22-23-18)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILLJDOFVHLIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Fluorophenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The oxadiazole ring is formed through cyclization reactions involving thioether and fluorinated aromatic compounds. Detailed methodologies can be found in specialized literature focusing on oxadiazole derivatives.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:

  • Antifungal Activity : Analogues of oxadiazoles have demonstrated significant antifungal properties against various pathogenic fungi. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against certain fungal strains .
  • Anticancer Properties : Some pyridazine derivatives have been evaluated for their potential as anticancer agents. Studies suggest that modifications to the pyridazine structure can enhance cytotoxicity against cancer cell lines .
  • Antibacterial Effects : The presence of the thioether linkage in the structure may contribute to antibacterial activity. Research has shown that derivatives of similar compounds can inhibit bacterial growth without significantly affecting cell viability .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antifungal Evaluation : A study synthesized novel fluconazole analogues incorporating the 1,3,4-oxadiazole moiety. These analogues exhibited potent antifungal activity against seven pathogenic fungi, surpassing traditional antifungals like itraconazole .
  • Anticancer Screening : A series of pyridazine derivatives targeting JNK1 were synthesized and evaluated for anticancer properties. The results indicated that certain modifications led to enhanced activity against various cancer cell lines, suggesting a promising avenue for further development .
  • Antibacterial Studies : Research on thioether-containing compounds indicated that they could effectively inhibit bacterial sortases, which are critical for the virulence of Gram-positive bacteria. This inhibition was observed without impacting bacterial growth significantly .

Data Tables

Here is a summary table highlighting key biological activities and findings related to similar compounds:

Compound StructureActivity TypeMIC/IC50 ValuesReference
1,3,4-Oxadiazole DerivativesAntifungalMIC ≤ 0.125 μg/mL
Pyridazine DerivativesAnticancerIC50 values varied
Thioether CompoundsAntibacterialIC50 = 37.24 μM

Comparison with Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Core

Compound A ’s 4-fluorophenyl substituent contrasts with analogs bearing electron-donating or electron-withdrawing groups at different positions:

  • 3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (Compound C, ): The 4-(trifluoromethyl)phenyl group increases lipophilicity and steric bulk, which may improve target binding affinity but reduce aqueous solubility relative to Compound A .

Table 1: Substituent Effects on Oxadiazole Derivatives

Compound Oxadiazole Substituent Key Properties
A 4-Fluorophenyl Moderate lipophilicity, electron-withdrawing
B 3-Methoxyphenyl Increased solubility, electron-donating
C 4-(Trifluoromethyl)phenyl High lipophilicity, steric bulk

Thioether Linker vs. Amide/Thiadiazole Moieties

The thioether bridge in Compound A differs from compounds with alternative linkers:

  • The thioether in Compound A may confer greater metabolic stability but reduced polarity compared to amides .
  • Compound A’s pyridazine-thioether system may enhance π-π stacking interactions in biological targets .

Heterocyclic Appendages: Pyridazine vs. Pyrazole/Triazole

  • S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives (): Pyrazole and triazole rings introduce multiple nitrogen atoms, increasing hydrogen-bonding capacity.
  • 3-(3-Chloro-4-fluorophenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole (): This analog differs in halogen placement (2-fluoro vs. Compound A ’s 6-phenylpyridazine), suggesting positional effects on steric hindrance and target selectivity .

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